N-(5-{[(4-butylphenyl)amino]sulfonyl}-2-ethoxyphenyl)acetamide
Overview
Description
“N-(5-{[(4-butylphenyl)amino]sulfonyl}-2-ethoxyphenyl)acetamide” is a complex organic compound. It is also known as N-Acetyl-4,4’-diaminodiphenylsulfone, Acetanilide, 4’-sulfanilyl-, Acetyldapsone, N-Acetyldapsone, MADDS, Monoacetyldapsone, 4’-Sulfanilylacetanilide, N-(4-[(4-Aminophenyl)sulfonyl]phenyl)acetamide, NSC 27184, 4-Acetylamino-4’-aminodiphenyl sulfone . The molecular formula of this compound is C14H14N2O3S .
Molecular Structure Analysis
The molecular structure of “N-(5-{[(4-butylphenyl)amino]sulfonyl}-2-ethoxyphenyl)acetamide” is complex, with a molecular weight of 290.338 . The IUPAC Standard InChI for this compound is InChI=1S/C14H14N2O3S/c1-10(17)16-12-4-8-14(9-5-12)20(18,19)13-6-2-11(15)3-7-13/h2-9H,15H2,1H3,(H,16,17) .Scientific Research Applications
Organic Synthesis
In the realm of organic chemistry, this compound could potentially be used in the synthesis of complex molecules. Its benzylic position is reactive and can undergo various chemical reactions, such as free radical bromination, nucleophilic substitution, and oxidation, which are useful in building larger, more complex structures .
Suzuki-Miyaura Cross-Coupling
The compound’s structure suggests potential utility in Suzuki-Miyaura cross-coupling reactions. These reactions are used to form carbon-carbon bonds, a fundamental step in the synthesis of many organic compounds, including pharmaceuticals and polymers .
Research on Organoboron Reagents
Given its structural similarity to other organoboron compounds, this compound may be used in research exploring new boron reagents for use in various organic reactions, including Suzuki-Miyaura coupling. The study of its properties could lead to the development of new reagents with improved stability and reactivity .
properties
IUPAC Name |
N-[5-[(4-butylphenyl)sulfamoyl]-2-ethoxyphenyl]acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O4S/c1-4-6-7-16-8-10-17(11-9-16)22-27(24,25)18-12-13-20(26-5-2)19(14-18)21-15(3)23/h8-14,22H,4-7H2,1-3H3,(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXNFXUUUNBKTOU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)OCC)NC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.